molecular formula C19H16N4O2S B10831577 (Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

(Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B10831577
M. Wt: 364.4 g/mol
InChI Key: LJNPGPUDPDQGLE-UHFFFAOYSA-N
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Description

TDI-011536 is a potent inhibitor of Lats kinases, which are key components of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, tissue homeostasis, and regeneration. By inhibiting Lats kinases, TDI-011536 disrupts Hippo-Yap signaling, leading to the proliferation of lesioned heart muscle cells and other regenerative effects .

Preparation Methods

The synthesis of TDI-011536 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

TDI-011536 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TDI-011536 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Hippo signaling pathway and its role in various cellular processes.

    Biology: Employed in research on cell proliferation, differentiation, and regeneration, particularly in retinal organoids and heart muscle cells.

    Medicine: Investigated for its potential therapeutic applications in regenerative medicine, including heart and liver regeneration.

    Industry: Utilized in the development of new drugs and therapies targeting the Hippo signaling pathway .

Mechanism of Action

TDI-011536 exerts its effects by inhibiting Lats kinases, which are responsible for phosphorylating the transcriptional coactivators Yap and Taz. Inhibition of Lats kinases prevents the phosphorylation of Yap and Taz, allowing them to accumulate in the nucleus and interact with transcription factors of the Tead family. This interaction promotes the transcription of genes involved in cell proliferation and survival, leading to regenerative effects in various tissues .

Comparison with Similar Compounds

TDI-011536 is unique in its potent inhibition of Lats kinases and its ability to promote regeneration in multiple tissues. Similar compounds include:

    TRULI: An earlier identified inhibitor of Lats kinases, which also promotes cell proliferation and regeneration.

    TDI-011241: A derivative of TRULI with similar inhibitory effects on Lats kinases

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-benzyl-4-(hydroxymethyl)-1,3-thiazol-2-ylidene]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C19H16N4O2S/c24-11-14-12-26-19(23(14)10-13-5-2-1-3-6-13)22-18(25)16-9-21-17-15(16)7-4-8-20-17/h1-9,12,24H,10-11H2,(H,20,21)

InChI Key

LJNPGPUDPDQGLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC(=O)C3=CNC4=C3C=CC=N4)CO

Origin of Product

United States

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